[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a 4-methylphenyl group attached to a 3-azabicyclo[3.1.1]heptane core, which is further linked to a methanol group. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3-azabicyclo[3.1.1]heptane core: This can be achieved through a cyclization reaction involving a suitable amine and a diene.
Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the 4-methylphenyl group is introduced to the bicyclic core.
Attachment of the methanol group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents to the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an appropriate electrophile.
Major Products
Oxidation: Formation of 5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanal or 5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanoic acid.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted derivatives with different functional groups on the aromatic ring.
Scientific Research Applications
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptane]
- [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ethanol
Uniqueness
The presence of the methanol group in [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications.
Biological Activity
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a complex organic compound known for its unique bicyclic structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and effects on various biological systems, supported by data tables and relevant research findings.
The molecular formula of this compound is C14H19NO, with a molecular weight of 217.31 g/mol. The compound's structure allows for significant interactions with biological molecules, making it a subject of interest in pharmacology and biochemistry.
Property | Value |
---|---|
Molecular Formula | C14H19NO |
Molecular Weight | 217.31 g/mol |
IUPAC Name | This compound |
InChI Key | YZDGNVAQJXHWFQ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Interaction : The compound can act as an inhibitor or activator by binding to the active sites of enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : It may influence receptor signaling pathways, potentially impacting neurotransmitter release and cellular responses.
In Vitro Studies
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
In Vivo Studies
In animal models, the compound has demonstrated various effects:
- Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress, which may have implications for neurodegenerative diseases.
Dosage Effects
The biological effects of this compound vary with dosage:
- Low Doses : May enhance metabolic activity and exhibit beneficial effects on immune responses.
- High Doses : Can lead to toxicity, including cellular stress and apoptosis.
Case Studies
Several studies have investigated the biological implications of this compound:
-
Case Study on Neuroprotection :
- Objective : To evaluate the neuroprotective properties in a rat model of oxidative stress.
- Findings : The compound significantly reduced markers of oxidative damage in brain tissues compared to control groups.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against specific bacterial strains.
- Findings : Showed notable inhibition zones in cultures treated with varying concentrations of the compound.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H19NO/c1-11-2-4-12(5-3-11)14-6-13(7-14,10-16)8-15-9-14/h2-5,15-16H,6-10H2,1H3 |
InChI Key |
URJCABMDSICJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(CNC3)CO |
Origin of Product |
United States |
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